2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one

Overview

Description

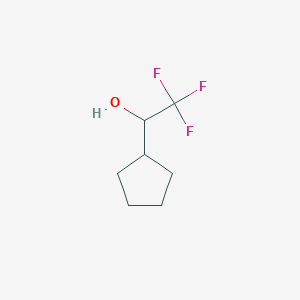

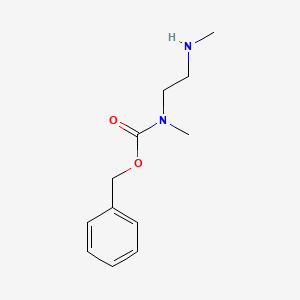

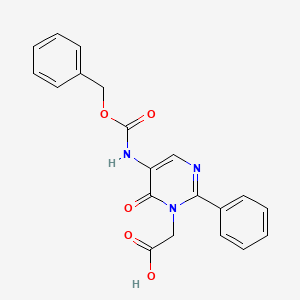

2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one is a chemical compound that has been studied for its potential applications in phototransistors . It has been used to fabricate bottom gate top contact phototransistors . The compound is also known by its CAS Number: 6275-32-7 and has a molecular formula of C22H22O3 .

Synthesis Analysis

The synthesis of this compound involves a Mannich reaction where p-anisaldehyde is condensed with acetone and ammonium acetate trihydrate . This is followed by methylation and oximation with hydroxylamine hydrochloride (NH2OH∙HCl) to furnish the key scaffold .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of anthracene units, ether linkage moieties, and methoxyphenyl pendent groups . The molecules are packed in an unusual fashion in a particular stacking mode, resulting in an orthorhombic lattice arrangement in the solid state .Scientific Research Applications

Antioxidant and Antimicrobial Potential

A study by Harini et al. (2014) focused on the synthesis of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters. These compounds were tested for their in vitro antioxidant and antimicrobial activities. Notably, compounds 4l and 4m showed promising antioxidant activity, while compounds 4b and 4d exhibited significant antibacterial activity, with 4b also demonstrating remarkable antifungal activity against A. flavus strain (Harini, Kumar, Peethambar, Rangaswamy, & Naik, 2014).

Optoelectronic and Charge Transport Properties

Research by Wazzan and Irfan (2019) explored the optoelectronic and charge transport properties of specific Pechmann dyes, including compounds related to 2,6-bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one. They investigated their potential use as materials for organic light-emitting diodes (OLEDs), focusing on charge transfer behavior, molecular orbitals, and intrinsic mobility (Wazzan & Irfan, 2019).

Corrosion Inhibition

A study conducted by Bentiss et al. (2009) examined the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, a related compound, as a corrosion inhibitor for mild steel in hydrochloric acid medium. They found significant inhibition efficiency, suggesting potential applications for similar compounds in corrosion control (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

Synthesis and Biological Investigation

Mohanraj and Ponnuswamy (2017) synthesized and characterized N-acyl derivatives of r-2,c-6-bis(4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-ones. They studied the compounds' conformations and conducted antibacterial activity testing against pseudomonas sp. and salmonella sp., highlighting their potential in pharmacological applications (Mohanraj & Ponnuswamy, 2017).

Redox Properties

Sasaki et al. (2002) investigated the redox properties of Bis{4-[bis(4-methoxyphenyl)amino]-2,6-bis(2,4,6-triisopropylphenyl)phenyl}diphosphene. They found that the introduction of amino groups led to a red shift in the UV/VIS spectrum and impacted the redox behavior, indicating potential applications in materials science and electronics (Sasaki, Aoki, Sutoh, Hakiri, Tsuji, & Yoshifuji, 2002).

Conformational Analysis

P. Sakthivel and S. Ponnuswamy (2014) synthesized and characterized N-formyl-2,6-bis(4-methoxyphenyl)piperidin-4-ones, focusing on their stereochemistry and biological activity. They provided insights into the conformational dynamics of these compounds, which can be crucial for understanding their interactions in biological systems (Sakthivel & Ponnuswamy, 2014).

Mechanism of Action

The mechanism of action of 2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one in phototransistors involves the generation of excitons under illumination. The single crystal based phototransistor displays a much higher photoresponsivity due to its much higher exciton diffusion length compared to that of the thin film device .

Future Directions

properties

IUPAC Name |

2,6-bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-13-19(15-5-9-17(24-3)10-6-15)22-20(14(2)21(13)23)16-7-11-18(25-4)12-8-16/h5-14,19-20,22H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYZVGKIODSCSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(C(C1=O)C)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327166 | |

| Record name | NSC636588 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672053 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

151454-11-4 | |

| Record name | NSC636588 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]-](/img/structure/B3047899.png)

![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B3047910.png)

![Pyridinium, 1-[12-[(2-methyl-1-oxo-2-propenyl)oxy]dodecyl]-, bromide](/img/structure/B3047914.png)

![Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester](/img/structure/B3047919.png)